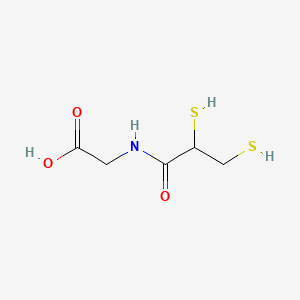
Glycine, N-(2,3-dimercapto-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Glycine, N-(2,3-dimercapto-1-oxopropyl)- can involve several synthetic routes. One common method is the controlled ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides . This process involves using primary amine initiators to produce the corresponding polymer with a narrow molecular weight distribution. The polymerization proceeds in a controlled manner, ensuring good agreement between experimental and theoretical molecular weights .
Análisis De Reacciones Químicas
Glycine, N-(2,3-dimercapto-1-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . Additionally, it is used in industrial applications for the synthesis of various polymers and materials .
Mecanismo De Acción
The mechanism of action of Glycine, N-(2,3-dimercapto-1-oxopropyl)- involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes . The specific molecular targets and pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Glycine, N-(2,3-dimercapto-1-oxopropyl)- can be compared with other similar compounds, such as N-(3-tert-butoxy-3-oxopropyl) glycine . Other similar compounds include various N-substituted glycine derivatives, which have been investigated for their biocompatibility and stimuli-responsive properties .
Propiedades
Número CAS |
62546-15-0 |
|---|---|
Fórmula molecular |
C5H9NO3S2 |
Peso molecular |
195.3 g/mol |
Nombre IUPAC |
2-[2,3-bis(sulfanyl)propanoylamino]acetic acid |
InChI |
InChI=1S/C5H9NO3S2/c7-4(8)1-6-5(9)3(11)2-10/h3,10-11H,1-2H2,(H,6,9)(H,7,8) |
Clave InChI |
CUGDCSCCEADZCG-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)NCC(=O)O)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


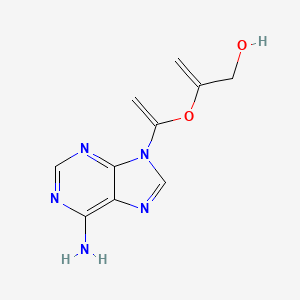
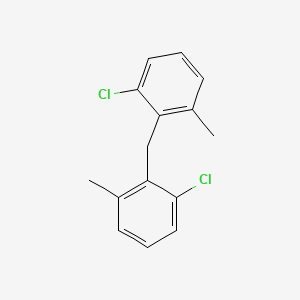


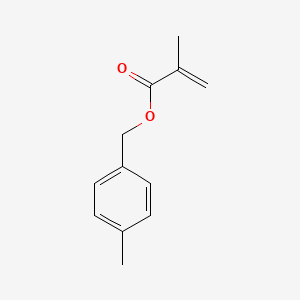

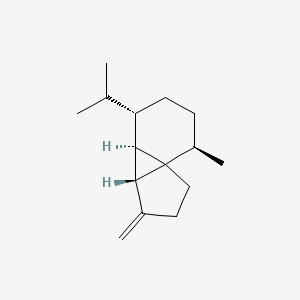
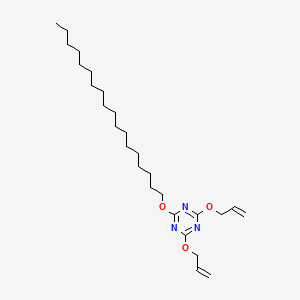

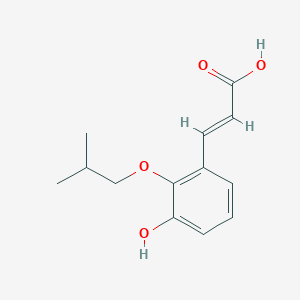
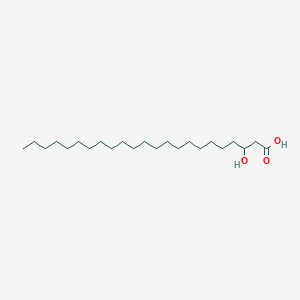
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)


